molecular formula C8H7F3N2O B078555 [3-(Trifluoromethyl)phenyl]urea CAS No. 13114-87-9

[3-(Trifluoromethyl)phenyl]urea

Cat. No.: B078555
CAS No.: 13114-87-9
M. Wt: 204.15 g/mol
InChI Key: FQEIBEOBXKJAMZ-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C8H7F3N2O and its molecular weight is 204.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136288. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalyst Development in Organic Chemistry : (Thio)urea derivatives, such as N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, are increasingly used as organocatalysts in organic chemistry. These compounds are known for their ability to activate substrates and stabilize developing charges in transition states through hydrogen bonding (Zhang, Bao, & Xing, 2014).

  • Potential Anti-Cancer Agents : Symmetrical N,N'-diarylureas have shown the ability to activate the eIF2α kinase, reduce the abundance of certain complexes, and inhibit cancer cell proliferation. These compounds are being explored for their potential as anti-cancer agents (Denoyelle et al., 2012).

  • Spectroscopic and Docking Properties : A study on a thiourea derivative, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, reported its molecular structure, electrostatic potential, nonlinear optical properties, and bonding analysis. It also suggested potential as a lead compound for developing new antifungal agents (Aswathy et al., 2017).

  • Urea-Based Anion Receptor : Urea derivatives can form complexes with copper(I), acting as anion receptors in aprotic media. These complexes show unique behavior in interacting with different anions (Amendola, Boiocchi, Colasson, & Fabbrizzi, 2006).

  • Agriculture and Plant Biology : Certain urea derivatives have been identified as positive regulators of cell division and differentiation in plants, showing cytokinin-like activity and enhancing adventitious root formation (Ricci & Bertoletti, 2009).

  • Environmental Impact : The effect of phenyl urea herbicides on soil microbial communities has been studied, indicating significant changes in microbial community structures and metabolic potential due to long-term application of these herbicides (El Fantroussi, Verschuere, Verstraete, & Top, 1999).

Safety and Hazards

The safety data sheet for “[3-(Trifluoromethyl)phenyl]urea” recommends wearing personal protective equipment and avoiding dust formation . It is harmful if swallowed or inhaled, and it may cause an allergic skin reaction and serious eye irritation .

Future Directions

The future directions for the research on “[3-(Trifluoromethyl)phenyl]urea” could involve further exploration of its biological activities and the development of novel derivatives with improved pharmacological properties. The compound’s potential as a scaffold for the development of new EGFR inhibitors has been highlighted in one study .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEIBEOBXKJAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065355
Record name [3-(Trifluoromethyl)phenyl]urea
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-87-9
Record name (3-Trifluoromethylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13114-87-9
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Record name (3-Trifluoromethylphenyl)urea
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Record name 13114-87-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136288
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Record name Urea, N-[3-(trifluoromethyl)phenyl]-
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Record name [3-(Trifluoromethyl)phenyl]urea
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Record name [3-(trifluoromethyl)phenyl]urea
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Record name (3-TRIFLUOROMETHYLPHENYL)UREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of [3-(trifluoromethyl)phenyl]urea derivatives discussed in the provided research?

A1: The primary application discussed is their use as herbicides, specifically focusing on fluometuron {N,N-dimethyl-N′-[3-(trifluoromethyl)phenyl]urea}. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does fluometuron exert its herbicidal effect?

A2: Fluometuron acts as a Photosystem II electron transport inhibitor. [, ] It disrupts the photosynthetic process in plants, ultimately leading to their death.

Q3: What factors influence the efficacy of fluometuron in controlling weeds?

A3: Several factors play a role, including: * Weed species: Fluometuron exhibits varying levels of control across different weed species. [, , , , , , , , , , , , , ] * Weed growth stage: Early application when weeds are small generally enhances control. [, , , , , ] * Herbicide rate: Higher application rates often improve weed control. [, , , , , , , , , , , ] * Application method: Broadcast and banded applications have been studied, with efficacy influenced by factors like cultivation practices. [, , , , , , , ] * Environmental factors: Rainfall patterns significantly influence fluometuron's persistence and potential for leaching, impacting its long-term effectiveness. [, , , , , , , , , , , , , ] * Soil properties: Soil organic carbon content and tillage practices impact fluometuron's sorption and degradation rates, affecting its availability and persistence. [, , , , , , , , ]

Q4: Does fluometuron pose a risk of carryover to subsequent crops in a rotation?

A4: Yes, fluometuron can persist in soil and potentially injure sensitive crops planted after cotton. The risk varies depending on factors like soil type, application rate, and environmental conditions. [, , ]

Q5: What strategies can mitigate the risk of fluometuron carryover?

A5: Strategies include:* Crop rotation: Selecting tolerant crops like grain sorghum or corn following cotton. []* Application timing and rate: Adhering to recommended guidelines for fluometuron application. [, ]* Tillage practices: Conventional tillage can enhance fluometuron degradation compared to no-till systems. [, , ]

Q6: Beyond herbicides, have this compound derivatives shown potential in other applications?

A6: Yes, research indicates potential in drug discovery, particularly as kinase inhibitors for diseases like cancer and psoriasis. [, , , ]

Q7: Which specific kinases are targeted by these derivatives?

A7: Studies highlight activity against FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2). [, , , ]

Q8: What structural modifications have been explored to improve the potency and selectivity of these kinase inhibitors?

A8: Research explores modifications to the this compound scaffold, including:* Introduction of urea or guanidine moieties to enhance metabolic stability and solubility. []* Variations in the substituents attached to the phenyl rings, impacting interactions with the target kinases. [, , , ]

Q9: How is fluometuron typically extracted from soil and environmental samples for analysis?

A9: Methanol extraction is a common method for recovering fluometuron from soil samples. [, ]

Q10: What analytical techniques are employed to detect and quantify fluometuron?

A10: Methods include:* High-performance liquid chromatography (HPLC) coupled with ultraviolet spectroscopy (UV) or fluorescence detection. [, ]* Gas chromatography-mass spectrometry (GC/MS) for identifying degradation products. []

Q11: Does fluometuron degrade in the environment? What are the implications?

A11: Yes, fluometuron undergoes degradation in soil, influenced by factors like microbial activity and tillage practices. [, , , , ] Degradation products like desmethylfluometuron (DMF) can form and contribute to its environmental fate. []

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